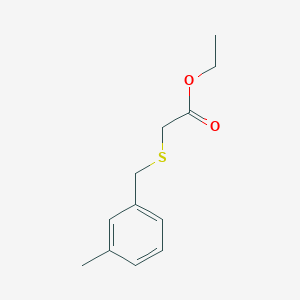

Ethyl (3-methylbenzylthio)acetate

Description

Ethyl (3-methylbenzylthio)acetate is a thioester derivative characterized by a 3-methylbenzylthio group (-S-CH₂-C₆H₄-3-CH₃) linked to an acetate backbone. Its molecular formula is C₁₂H₁₄O₂S, with a molecular weight of 246.3 g/mol. The compound’s structure combines the electrophilic carbonyl group of the acetate with the nucleophilic thioether moiety, making it a candidate for applications in organic synthesis and enzyme inhibition studies.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

ethyl 2-[(3-methylphenyl)methylsulfanyl]acetate |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)9-15-8-11-6-4-5-10(2)7-11/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

IJPKSHRYWKIDBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSCC1=CC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Benzoyl and benzyl derivatives (e.g., Ethyl benzoyl acetate) lack sulfur, limiting their ability to act as thiol protease inhibitors but improving solubility in polar solvents .

Applications: Thioester analogs (e.g., Ethyl 2-((3-nitrobenzoyl)thio)acetate) demonstrate significant inhibition of snake venom metalloproteinases (IC₅₀: 10–50 μM), attributed to the thioester’s capacity to chelate zinc ions in enzyme active sites . Non-thioester derivatives like Ethyl benzoyl acetate are primarily used as solvents or intermediates in pharmaceuticals, lacking bioactivity against enzymes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound (Predicted) | Ethyl Acetate | Ethyl 2-benzylacetoacetate |

|---|---|---|---|

| Boiling Point (°C) | ~280 (decomposes) | 77.1 | 245–247 |

| Solubility in Water | Insoluble | 8.3 g/100 mL | <0.1 g/100 mL |

| LogP (Partition Coefficient) | 3.8 | 0.73 | 2.5 |

| Stability | Air-sensitive (thioester) | Stable | Stable under inert conditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.